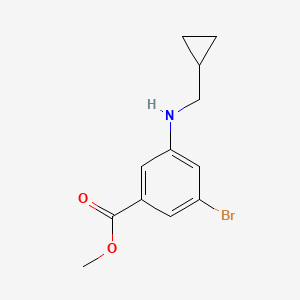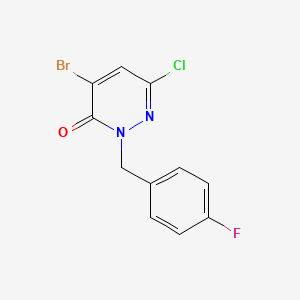
4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a 4-fluoro-benzyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from appropriate precursors such as hydrazine derivatives and diketones.
Introduction of Substituents: Bromination, chlorination, and fluorination reactions to introduce the respective substituents on the pyridazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen substituents or reduction of the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine oxides, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other heterocyclic compounds.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Industry
Material Science:
作用機序
The mechanism of action of 4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
4-Bromo-6-chloro-2H-pyridazin-3-one: Lacks the 4-fluoro-benzyl group.
6-Chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one: Lacks the bromine substituent.
4-Bromo-2-(4-fluoro-benzyl)-2H-pyridazin-3-one: Lacks the chlorine substituent.
Uniqueness
The presence of all three substituents (bromine, chlorine, and 4-fluoro-benzyl) in 4-Bromo-6-chloro-2-(4-fluoro-benzyl)-2H-pyridazin-3-one may confer unique chemical and biological properties, making it distinct from its analogs.
特性
分子式 |
C11H7BrClFN2O |
|---|---|
分子量 |
317.54 g/mol |
IUPAC名 |
4-bromo-6-chloro-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-1-3-8(14)4-2-7/h1-5H,6H2 |
InChIキー |
UHURERFGESJILS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC(=N2)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


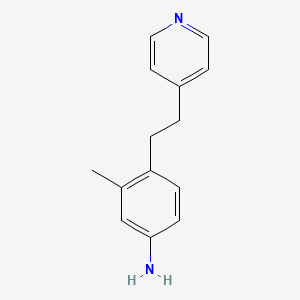
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
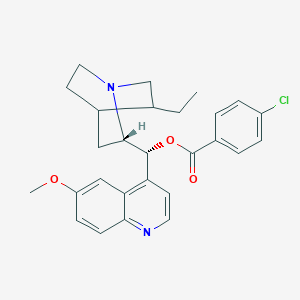
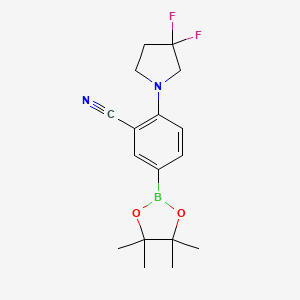

![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)


![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
